molecular formula C9H16INSi B14363305 1-Methyl-4-(trimethylsilyl)pyridin-1-ium iodide CAS No. 91419-68-0

1-Methyl-4-(trimethylsilyl)pyridin-1-ium iodide

Cat. No.: B14363305
CAS No.: 91419-68-0
M. Wt: 293.22 g/mol
InChI Key: NSGICIFJTWKXAS-UHFFFAOYSA-M
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Description

1-Methyl-4-(trimethylsilyl)pyridin-1-ium iodide is a quaternary ammonium salt derived from pyridine. This compound is characterized by the presence of a trimethylsilyl group attached to the nitrogen atom of the pyridine ring, and an iodide counterion. It is a member of the pyridinium salts family, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(trimethylsilyl)pyridin-1-ium iodide typically involves the quaternization of 4-(trimethylsilyl)pyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dichloromethane at room temperature. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the methyl group of methyl iodide, resulting in the formation of the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(trimethylsilyl)pyridin-1-ium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as halides, cyanides, or thiolates.

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of pyridine derivatives with different substituents.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium halides, potassium cyanide, or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyridinium salts.

    Oxidation: Pyridinium N-oxides.

    Reduction: Reduced pyridine derivatives.

    Coupling Reactions: Biaryl or alkyne-substituted pyridinium compounds.

Scientific Research Applications

1-Methyl-4-(trimethylsilyl)pyridin-1-ium iodide has a wide range of applications in scientific research:

    Organic Synthesis: Used as a reagent in various organic transformations, including nucleophilic substitutions and coupling reactions.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

    Materials Science: Employed in the synthesis of functional materials, such as ionic liquids and conductive polymers.

    Biological Research: Studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(trimethylsilyl)pyridin-1-ium iodide depends on the specific application. In organic synthesis, it acts as a nucleophilic catalyst or a reactant in various transformations. In medicinal chemistry, its mechanism involves interactions with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trimethylsilyl group can enhance the lipophilicity and membrane permeability of the compound, facilitating its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyridin-1-ium iodide: Lacks the trimethylsilyl group, resulting in different reactivity and properties.

    4-(Trimethylsilyl)pyridine: Does not have the quaternary ammonium structure, affecting its solubility and reactivity.

    N-Methylpyridinium iodide: Similar structure but without the trimethylsilyl group, leading to different chemical behavior.

Uniqueness

1-Methyl-4-(trimethylsilyl)pyridin-1-ium iodide is unique due to the presence of both the trimethylsilyl group and the quaternary ammonium structure. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and stability, making it a valuable reagent in various chemical and biological applications.

Properties

CAS No.

91419-68-0

Molecular Formula

C9H16INSi

Molecular Weight

293.22 g/mol

IUPAC Name

trimethyl-(1-methylpyridin-1-ium-4-yl)silane;iodide

InChI

InChI=1S/C9H16NSi.HI/c1-10-7-5-9(6-8-10)11(2,3)4;/h5-8H,1-4H3;1H/q+1;/p-1

InChI Key

NSGICIFJTWKXAS-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=C(C=C1)[Si](C)(C)C.[I-]

Origin of Product

United States

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